molecular formula C15H23N5O2S B612039 Oclacitinib CAS No. 1208319-26-9

Oclacitinib

Cat. No. B612039
M. Wt: 337.44
InChI Key: HJWLJNBZVZDLAQ-HAQNSBGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oclacitinib, sold under the brand name Apoquel, is a veterinary medication used in the control of atopic dermatitis and pruritus from allergic dermatitis in dogs at least 12 months of age . It is a synthetic cyclohexylamino pyrrolopyrimidine janus kinase inhibitor that is relatively selective for JAK1 .


Synthesis Analysis

A new method for preparing Oclacitinib has been patented. The method involves synthesizing Oclacitinib and its maleate using a compound with a Formula V structure . The operating procedures for preparing Oclacitinib maleate using this method are shorter and do not require column chromatography, making it suitable for industrial operation .


Molecular Structure Analysis

Oclacitinib belongs to the class of organic compounds known as pyrrolo [2,3-d]pyrimidines. These are aromatic heteropolycyclic compounds containing a pyrrolo [2,3-d]pyrimidine ring system, which is an pyrrolopyrimidine isomers having the 3 ring nitrogen atoms at the 1-, 5-, and 7-positions .


Physical And Chemical Properties Analysis

The molecular formula of Oclacitinib is C15H23N5O2S and its molecular weight is 337.44 . It is a solid substance .

Scientific Research Applications

Oclacitinib is a Janus kinase (JAK) inhibitor . JAK is a family of cytoplasmic non-receptor tyrosine kinases that includes four members, namely JAK1, JAK2, JAK3, and TYK2 . The JAKs transduce cytokine signaling through the JAK-STAT pathway, which regulates the transcription of several genes involved in inflammatory, immune, and cancer conditions .

  • Veterinary Medicine - Canine Atopic Dermatitis

    • Oclacitinib was approved by the FDA in 2013 to treat dogs aged 12 months and older with atopic dermatitis and pruritus associated with allergic dermatitis .
    • The drug works by inhibiting the function of JAK1, thereby reducing the inflammatory response .
    • The results have shown significant improvement in the condition of the dogs treated with Oclacitinib .
  • Human Medicine - Atopic Dermatitis

    • There has been a reported case of the use of oral Oclacitinib in the treatment of a man with atopic dermatitis .
    • Similar to its use in veterinary medicine, Oclacitinib works by inhibiting the JAK-STAT pathway, reducing the inflammatory response .
    • The treatment resulted in an improvement in the patient’s condition .

Safety And Hazards

Oclacitinib should be handled with care to avoid dust formation. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn when handling Oclacitinib .

Future Directions

Oclacitinib has been approved for use in the United States for the management of atopic dermatitis (AD) and allergic skin disease in dogs . Many studies and case reports have been published on the efficacy and safety of this medication . The drug has a great future worldwide due to its high effectiveness in the therapy of atopic dermatitis .

properties

IUPAC Name

N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2S/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWLJNBZVZDLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016299
Record name Oclacitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oclacitinib

CAS RN

1208319-26-9
Record name Oclacitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oclacitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1-(trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCLACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99GS5XTB51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,810
Citations
AJ Gonzales, JW Bowman, GJ Fici… - Journal of veterinary …, 2014 - Wiley Online Library
… whether the novel JAK inhibitor oclacitinib could reduce the activity … oclacitinib was determined against JAK family members and cytokines that trigger JAK activation in cells. Oclacitinib …
Number of citations: 249 onlinelibrary.wiley.com
L Ferrer, I Carrasco, C Cristòfol… - Veterinary …, 2020 - Wiley Online Library
… oclacitinib in cats is the lack of pharmacokinetic (PK) data in this species. The pharmacokinetics of oclacitinib in the … , similar data regarding the PK of oclacitinib in the cat are lacking. …
Number of citations: 24 onlinelibrary.wiley.com
C Noli, I Matricoti, C Schievano - Veterinary dermatology, 2019 - Wiley Online Library
Background Oclacitinib is a Janus‐kinase inhibitor that decreases interleukin‐31‐induced pruritus in cats. At 0.4–0.6 mg/kg/day orally, it decreased pruritus and skin lesions in <50% of …
Number of citations: 47 onlinelibrary.wiley.com
SB Cosgrove, JA Wren, DM Cleaver… - Veterinary …, 2013 - Wiley Online Library
… oclacitinib treatment group were given oclacitinib maleate tablets provided in three strengths containing 3.6, 5.4 and 16 mg of oclacitinib… in appearance to oclacitinib maleate tablets and …
Number of citations: 187 onlinelibrary.wiley.com
SB Cosgrove, JA Wren, DM Cleaver… - Veterinary …, 2013 - Wiley Online Library
Background Oclacitinib (Apoquel ® ) inhibits the function of a variety of pro‐inflammatory, pro‐allergic and pruritogenic cytokines that are dependent on Janus kinase enzyme activity. …
Number of citations: 193 onlinelibrary.wiley.com
PR Little, VL King, KR Davis, SB Cosgrove… - Veterinary …, 2015 - Wiley Online Library
… oclacitinib-treated dogs. On day 14, the percentage reduction from baseline CADESI-02 was significantly greater in the oclacitinib … In this study of treatment for canine AD, oclacitinib had …
Number of citations: 122 onlinelibrary.wiley.com
IM Haugh, IT Watson, M Alan Menter - Baylor University Medical …, 2018 - Taylor & Francis
We report the first case of atopic dermatitis successfully treated with the oral Janus kinase-1 (JAK1) inhibitor oclacitinib. A man in his 70s, with a 6-year history of skin disease refractory …
Number of citations: 14 www.tandfonline.com
SB Cosgrove, DM Cleaver, VL King… - Veterinary …, 2015 - Wiley Online Library
… This study assessed long‐term safety, efficacy and quality of life of oclacitinib‐treated dogs … Results indicated that oclacitinib was safe and efficacious for long‐term use and improved …
Number of citations: 138 onlinelibrary.wiley.com
T Fukuyama, S Ehling, E Cook, W Bäumer - Journal of Pharmacology and …, 2015 - ASPET
The prevalence of allergic skin disorders has increased rapidly, and development of therapeutic agents to alleviate the symptoms are still needed. In this study, we orally or topically …
Number of citations: 95 jpet.aspetjournals.org
H Rynhoud, JS Gibson, E Meler… - Frontiers in veterinary …, 2021 - frontiersin.org
… , following administration of oclacitinib compared to dogs that were not prescribed oclacitinib, and also before and after initial oclacitinib use. The effects of oclacitinib on corticosteroid …
Number of citations: 11 www.frontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.